N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-12-16(10-11-20-17(22)13-4-2-3-5-13)23-18(21-12)14-6-8-15(19)9-7-14/h6-9,13H,2-5,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSXADMVOLDDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The chlorophenyl group is introduced through a substitution reaction, and the final step involves the coupling of the thiazole derivative with cyclopentanecarboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shows cytotoxic effects on certain cancer cell lines.
- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in vitro and in vivo.
Antimicrobial Activity Study (2024)
- Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : The compound displayed significant inhibitory effects on:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
Anticancer Activity Evaluation (2023)
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Anti-inflammatory Model Study (2025)
- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the cyclopentanecarboxamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Halogen-Substituted Analogues
- N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide (BK10125): Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces molecular weight by ~16 Da (Cl: 35.45 vs. F: 19). This substitution decreases lipophilicity (predicted logP: ~3.5 vs.
Thiazole Ring-Modified Analogues
- Compound 72: Features a benzo[d][1,3]dioxol-5-ylcyclopropanecarboxamide group and a 4-methoxyphenyl-substituted thiazole. The methoxy group introduces electron-donating effects, which may alter electronic interactions with biological targets compared to the chloro-substituted derivative.
- Compound 89 : Incorporates a biphenyl-4-carbonyl group and a 4-(methylthio)phenyl substituent on the thiazole. The biphenyl moiety adds steric bulk, which could hinder binding to compact active sites but enhance π-π stacking interactions .
Key Observations :
- Halogen Impact : The chloro-substituted compound exhibits higher molecular weight and lipophilicity than its fluoro analogue, which may correlate with prolonged half-life in vivo .
- Synthetic Efficiency : Compound 72’s lower yield (27%) highlights challenges in coupling bulky cyclopropane carboxamides to thiazoles, suggesting that cyclopentane derivatives (as in the target compound) may offer synthetic advantages .
- Steric and Electronic Effects : The biphenyl group in Compound 89 introduces steric hindrance but enhances aromatic interactions, whereas the methylthio group in Compound 72 may improve metabolic stability via sulfur-mediated detoxification pathways .
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 410.84 g/mol
- CAS Number : 866018-58-8
The compound features a thiazole ring, a chlorophenyl group, and a cyclopentanecarboxamide moiety, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Thiazole derivatives have been documented to possess antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and inhibition of cell proliferation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent in infectious diseases. -
Cytotoxicity Against Cancer Cells :
In vitro studies showed that this compound inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through the mitochondrial pathway. The compound activated caspase cascades and altered the expression of Bcl-2 family proteins, promoting cell death . -
Anti-inflammatory Effects :
Research indicated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Hantzsch thiazole cyclization , a method validated for structurally related thiazole carboxamides. Key steps include:
- Condensation of α-chloroglycinate derivatives with thioureas (e.g., 4-chlorophenyl thiourea) under reflux in ethanol .
- Optimization of reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 for thiourea:chloroglycinate) to achieve yields >90%.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using FTIR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C-NMR (thiazole proton at δ 7.2–7.5 ppm), and HR-MS (m/z calculated for C₁₈H₂₀ClN₂O₂S: 375.08) .
Q. How can researchers confirm the molecular geometry and purity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related thiazole derivatives show dihedral angles between aromatic rings (e.g., 4-chlorophenyl and thiazole) of ~25–35°, with R-factors <0.06 .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Retention times for analogous compounds range from 8–12 minutes .
Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?
- Methodological Answer :
- FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- ¹H-NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm) and thiazole-linked ethyl group (δ 2.8–3.2 ppm) .
- ¹³C-NMR : Confirm cyclopentanecarboxamide carbonyl carbon at δ ~175 ppm and thiazole C-2 at δ ~160 ppm .
Advanced Research Questions
Q. How can electron density distribution and electrostatic potential (ESP) be analyzed to predict intermolecular interactions?
- Methodological Answer :
- Use Multiwfn (wavefunction analyzer) to compute electron localization function (ELF) and ESP maps. For thiazole derivatives, ELF analysis reveals high electron density at the thiazole sulfur and nitrogen atoms, indicating nucleophilic sites .
- ESP surfaces (plotted at 0.001 a.u.) can identify regions for hydrogen bonding (negative ESP near carbonyl oxygen) and hydrophobic interactions (positive ESP near chlorophenyl group) .
Q. What computational strategies are effective for studying receptor-ligand interactions involving this compound?
- Methodological Answer :
- AutoDock4 : Perform flexible docking with side-chain adjustments in the receptor binding pocket. For example, simulate interactions with kinase targets by allowing torsional flexibility in the thiazole-ethyl linker .
- Binding affinity validation : Compare docking scores (ΔG ~ -8.5 kcal/mol for related compounds) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in NMR data caused by dynamic rotational isomerism?
- Methodological Answer :
- Conduct variable-temperature NMR (VT-NMR) studies in DMSO-d₆ (25–80°C). For cyclopentanecarboxamide derivatives, coalescence temperatures near 60°C indicate restricted rotation of the amide bond .
- Use 2D NOESY to detect spatial proximity between the cyclopentyl group and thiazole protons, confirming preferred conformers .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
